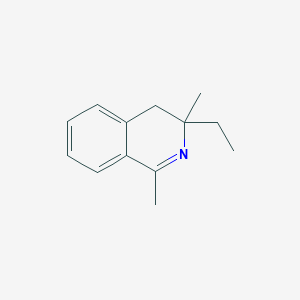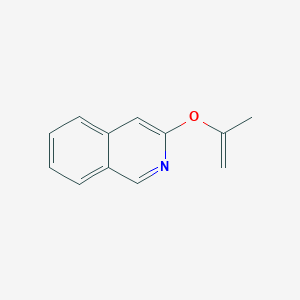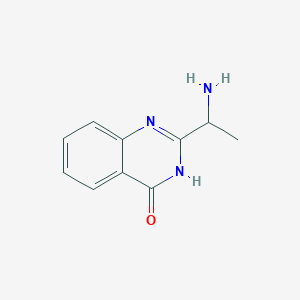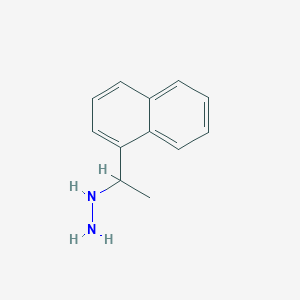
(E)-4-(piperidin-1-yl)but-2-enoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(piperidin-1-yl)but-2-enoyl chloride is an organic compound that features a piperidine ring attached to a butenoyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(piperidin-1-yl)but-2-enoyl chloride typically involves the reaction of piperidine with an appropriate butenoyl chloride precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is often maintained at low to moderate levels to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-(piperidin-1-yl)but-2-enoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Addition Reactions: The double bond in the butenoyl moiety can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Addition Reactions: Reagents such as hydrogen halides or organometallic compounds can be used. The reactions may require catalysts like palladium or platinum.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Hydrohalides: Formed through addition reactions with hydrogen halides.
Reduced or Oxidized Derivatives: Formed through oxidation or reduction reactions.
Wissenschaftliche Forschungsanwendungen
(E)-4-(piperidin-1-yl)but-2-enoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Explored for its interactions with biological molecules and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of (E)-4-(piperidin-1-yl)but-2-enoyl chloride involves its interaction with specific molecular targets. The compound can act as an acylating agent, transferring its butenoyl group to nucleophilic sites on target molecules. This acylation can modify the activity of enzymes or other proteins, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-4-(morpholin-1-yl)but-2-enoyl chloride: Similar structure with a morpholine ring instead of a piperidine ring.
(E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride: Contains a pyrrolidine ring in place of the piperidine ring.
(E)-4-(azepan-1-yl)but-2-enoyl chloride: Features an azepane ring instead of a piperidine ring.
Uniqueness
(E)-4-(piperidin-1-yl)but-2-enoyl chloride is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various chemical and biological applications.
Eigenschaften
Molekularformel |
C9H14ClNO |
|---|---|
Molekulargewicht |
187.66 g/mol |
IUPAC-Name |
(E)-4-piperidin-1-ylbut-2-enoyl chloride |
InChI |
InChI=1S/C9H14ClNO/c10-9(12)5-4-8-11-6-2-1-3-7-11/h4-5H,1-3,6-8H2/b5-4+ |
InChI-Schlüssel |
XPJWCVLKRVTORQ-SNAWJCMRSA-N |
Isomerische SMILES |
C1CCN(CC1)C/C=C/C(=O)Cl |
Kanonische SMILES |
C1CCN(CC1)CC=CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Furo[3,2-c]pyridin-2-yl)propanoic acid](/img/structure/B11905746.png)

![(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11905762.png)


![(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B11905776.png)

![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-](/img/structure/B11905779.png)




